3-[2-(Carboxymethyl)phenyl]propanoic acid
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Overview
Description
3-[2-(Carboxymethyl)phenyl]propanoic acid is an aromatic carboxylic acid with the molecular formula C11H12O4. It is known for its role in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Carboxymethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of β-tetralone with potassium superoxide (KO2) in toluene, which leads to the formation of the desired product . Another method includes the use of zinc bromide as a catalyst in the reaction, which results in a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Carboxymethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[2-(Carboxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 3-[2-(Carboxymethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: This compound has a similar structure but lacks the carboxymethyl group.
2-(3-(Carboxymethyl)-4-(phenylthio)-phenyl)propanoic acid: This compound has a phenylthio group attached to the aromatic ring, which imparts different chemical properties and applications.
Uniqueness
3-[2-(Carboxymethyl)phenyl]propanoic acid is unique due to the presence of the carboxymethyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Properties
CAS No. |
70526-40-8 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-[2-(carboxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-5-8-3-1-2-4-9(8)7-11(14)15/h1-4H,5-7H2,(H,12,13)(H,14,15) |
InChI Key |
LZPGSXFZWFECCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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